molecular formula C10H12O2 B1630555 Ethyl 4-methylbenzoate CAS No. 94-08-6

Ethyl 4-methylbenzoate

Cat. No.: B1630555
CAS No.: 94-08-6
M. Wt: 164.2 g/mol
InChI Key: NWPWRAWAUYIELB-UHFFFAOYSA-N
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Description

Ethyl 4-methylbenzoate, also known as ethyl para-toluate, is an organic ester with the molecular formula C10H12O2. It is a colorless liquid at room temperature and is commonly used as an intermediate in organic synthesis and as a plasticizer. This compound is derived from benzoic acid, with a methyl group substituted at the para position, and an ethyl ester group attached to the carboxyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylbenzoate can be synthesized through the esterification of 4-methylbenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, which acts as a dehydrating agent to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the esterification process is often optimized by using a distillation-dehydration technique. This involves the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The reaction mixture is then subjected to alkali washing, water washing, and distillation to purify the final product, achieving yields of 92% to 95% .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized as a plasticizer and in the production of fragrances and flavoring agents.

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a methyl group instead of an ethyl group.

    Ethyl benzoate: An ester of benzoic acid with an ethyl group but without the methyl substitution on the aromatic ring.

Uniqueness of Ethyl 4-methylbenzoate: this compound is unique due to the presence of both the ethyl ester group and the para-methyl substitution on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

ethyl 4-methylbenzoate
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InChI

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NWPWRAWAUYIELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID5048211
Record name Ethyl 4-methylbenzoate
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Molecular Weight

164.20 g/mol
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Physical Description

Clear liquid; [Acros Organics MSDS]
Record name Ethyl 4-methylbenzoate
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CAS No.

94-08-6
Record name Ethyl 4-methylbenzoate
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Record name Ethyl p-toluate
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Record name Ethyl 4-methylbenzoate
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Record name Ethyl 4-methylbenzoate
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Record name Ethyl p-toluate
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Synthesis routes and methods

Procedure details

A mixture of 7.73 g of p-toluyl chloride, 5.91 g of diethyl carbonate, and 0.85 g of TBPB in 25 ml of sulfolane was heated at 170° C. under reflux. After 44 hours, the reaction mixture was added to 200 g of crushed ice and this was extracted twice with 25-ml portions of hexane. The combined extracts were dried over anhydrous Na2SO4 and distilled to obtain 6.4 g (78 percent yield) of ethyl p-toluate, b.p. 120°-1° C./20 mm.
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing Ethyl 4-methylbenzoate?

A1: One of the straightforward methods involves the esterification of 4-methylbenzoic acid with anhydrous ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction yields this compound and water as a byproduct.

Q2: Can this compound be used as a building block for synthesizing other compounds?

A2: Absolutely! this compound can be reacted with hydrazine hydrate to produce 4-methylbenzohydrazide. This compound serves as a versatile intermediate in organic synthesis, particularly for creating heterocyclic compounds like 1,3,4-oxadiazoles, which exhibit interesting biological activities.

Q3: How does this compound behave in bromination reactions?

A3: Interestingly, this compound exhibits distinct reactivity under different bromination conditions:

  • Electrophilic Bromination: When reacted with bromine in the presence of zeolite NaY, this compound undergoes electrophilic aromatic substitution. This reaction primarily yields the para-bromo product, highlighting the directing effect of the alkoxycarbonyl group.
  • Radical Bromination: Exposing this compound to bromine and light in the presence of a zeolite catalyst leads to radical bromination. In this case, the reaction primarily targets the benzylic position, producing Ethyl 4-(bromomethyl)benzoate as the major product.

Q4: Have there been any computational studies exploring the potential biological activity of this compound derivatives?

A4: Yes, research has employed molecular docking simulations to investigate potential interactions between this compound derivatives and cyclooxygenase (COX) enzymes, which are involved in inflammation processes. Specifically, a derivative incorporating a complex ring system derived from andrographolide showed promising interaction with the COX-2 enzyme, suggesting its potential as a selective COX-2 inhibitor.

Q5: What insights do crystallographic studies provide about the structure of this compound derivatives?

A5: Crystallographic analyses of various this compound derivatives, where the ethyl group is substituted with a benzotriazole moiety and various halogen-substituted benzoyl groups, reveal intriguing structural features. , , These studies shed light on:

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